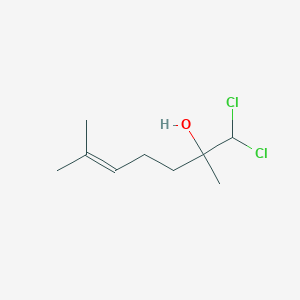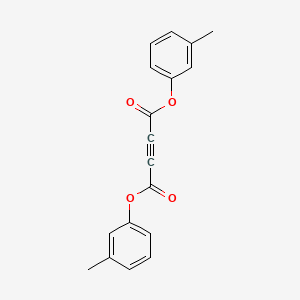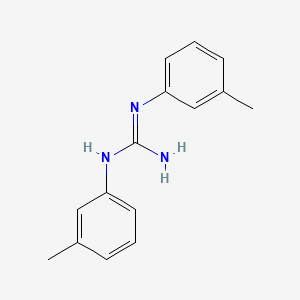
N,N''-Di-m-tolyl-guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’'-Di-m-tolyl-guanidine is a chemical compound with the molecular formula C15H17N3. It is a member of the guanidine family, which is characterized by the presence of a functional group with the formula (R1R2N)(R3R4N)C=N-R5. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: N,N’‘-Di-m-tolyl-guanidine can be synthesized through a variety of methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines. This one-pot synthesis method provides a straightforward and efficient way to produce diverse guanidines with yields up to 81% . Another method involves the use of cheap materials to synthesize N,N’'-di-o-tolyl guanidine, which has been reported to be an excellent inhibitor for delaying copper corrosion .
Industrial Production Methods: Industrial production of N,N’'-Di-m-tolyl-guanidine typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of electrochemical measurements, such as PDP, EFM, and EIS spectroscopy, helps in monitoring the efficiency of the synthesis process .
化学反应分析
Types of Reactions: N,N’'-Di-m-tolyl-guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrogen atoms and methyl groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of N,N’'-Di-m-tolyl-guanidine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of N,N’'-Di-m-tolyl-guanidine depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted guanidines.
科学研究应用
N,N’'-Di-m-tolyl-guanidine has a wide range of scientific research applications. It is used as a corrosion inhibitor for copper, with an efficiency higher than 98% in acidic solutions . This compound also has submicromolar affinities for PCP receptors, blocks NMDA-receptor-coupled cation channels, and exhibits neuroprotective properties in in vitro neuroprotection models . Additionally, it is used in medicinal chemistry and as a valuable scaffold in organocatalysis .
作用机制
The mechanism of action of N,N’'-Di-m-tolyl-guanidine involves its interaction with molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the copper surface via chemical adsorption, forming a protective layer that impedes the dissolution of copper in acidic solutions . In biological systems, it interacts with PCP receptors and NMDA-receptor-coupled cation channels, contributing to its neuroprotective effects .
相似化合物的比较
- N,N’'-Di-o-tolyl-guanidine
- N,N’'-Di-(o-ethylphenyl)-guanidine
- N,N’'-Di-(m-ethylphenyl)-guanidine
- N,N’'-Di-(o-iodophenyl)-guanidine
Comparison: N,N’‘-Di-m-tolyl-guanidine is unique due to its specific molecular structure, which includes two methyl groups and three nitrogen atoms. This structure contributes to its high efficiency as a corrosion inhibitor and its neuroprotective properties. Compared to similar compounds, N,N’'-Di-m-tolyl-guanidine exhibits higher affinities for PCP receptors and better performance in corrosion inhibition .
属性
CAS 编号 |
51131-78-3 |
|---|---|
分子式 |
C15H17N3 |
分子量 |
239.32 g/mol |
IUPAC 名称 |
1,2-bis(3-methylphenyl)guanidine |
InChI |
InChI=1S/C15H17N3/c1-11-5-3-7-13(9-11)17-15(16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H3,16,17,18) |
InChI 键 |
RIAXXCQKICATHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=NC2=CC=CC(=C2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


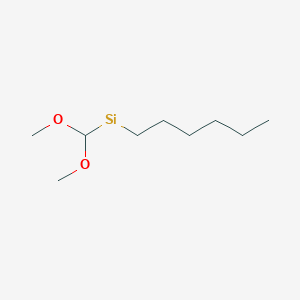
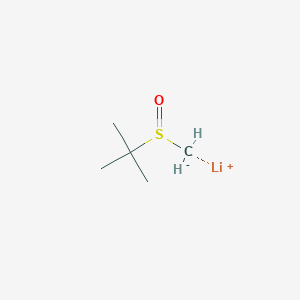
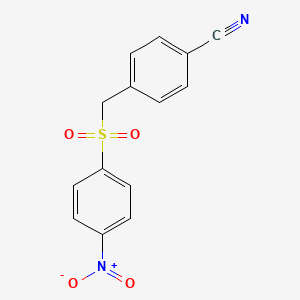
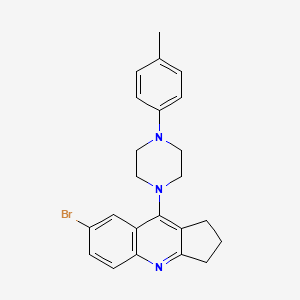
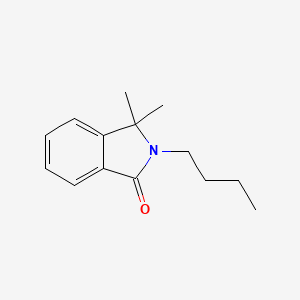

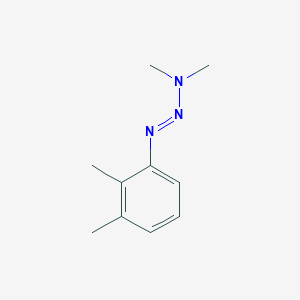
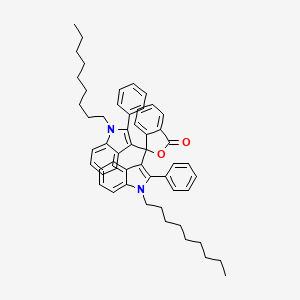
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
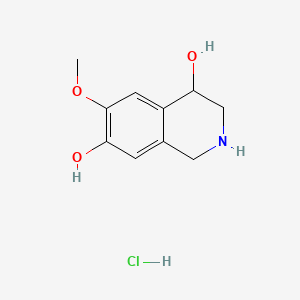
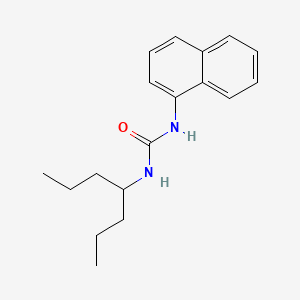
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
